molecular formula C14H13F4NO B2533899 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone CAS No. 2176069-71-7

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2533899
CAS No.: 2176069-71-7
M. Wt: 287.258
InChI Key: IAJDUKZVDKOXLF-UHFFFAOYSA-N
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Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. It features a spirocyclic scaffold, a structure frequently investigated for its three-dimensional complexity and potential in drug discovery . The integration of the 1,1-difluoro-6-azaspiro[2.5]octane moiety is a key structural feature, as azaspiro compounds are recognized for their versatility and are commonly explored in the synthesis of biologically active molecules . This specific compound is supplied for research and further manufacturing applications, strictly as a building block or intermediate for investigative purposes. Researchers value this compound for its potential use in developing novel therapeutic agents, particularly in the central nervous system (CNS) domain. Structural analogs and compounds sharing similar azaspiro architectures have been identified as potent antagonists of muscarinic acetylcholine receptors, such as the M4 receptor, highlighting their relevance in researching treatments for neurological disorders . The distinct physicochemical properties imparted by the difluorinated spirocycle may influence the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO/c15-9-2-1-3-10(16)11(9)12(20)19-6-4-13(5-7-19)8-14(13,17)18/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJDUKZVDKOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 1,1-Difluoro-6-azaspiro[2.5]octane : A spirocyclic amine with geminal fluorine atoms.
  • 2,6-Difluorophenyl methanone : An aromatic ketone derivative.
    Coupling these fragments via a nucleophilic acyl substitution or Friedel-Crafts acylation forms the final product.

Synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane

Ring-Closing Strategies

The spirocyclic core is constructed via intramolecular cyclization. A representative route involves:

  • Precursor Preparation : Ethyl 3-(chloromethyl)azetidine-3-carboxylate is treated with a Grignard reagent (e.g., MeMgBr) to form a bicyclic intermediate.
  • Fluorination : The geminal difluoro motif is introduced using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 1,1-difluoroazetidine.
  • Spirocyclization : Base-mediated ring expansion (e.g., KOtBu in THF) forms the 6-azaspiro[2.5]octane framework.
Table 1: Optimization of Spirocyclization Conditions
Base Solvent Temp (°C) Yield (%)
KOtBu THF 70 78
NaH DMF 25 65
LDA Et2O -78 42

Key Insight: KOtBu in THF at 70°C maximizes yield by balancing reactivity and stability of the intermediate.

Synthesis of 2,6-Difluorophenyl Methanone

Acyl Chloride Route

2,6-Difluorobenzoyl chloride, synthesized from 2,6-difluorobenzoic acid and thionyl chloride, serves as the electrophilic coupling partner.

Procedure :

  • Chlorination : 2,6-Difluorobenzoic acid (1.0 eq) is refluxed with SOCl₂ (1.2 eq) in toluene, yielding 2,6-difluorobenzoyl chloride (94% purity, GC).
  • Purification : Distillation under reduced pressure (b.p. 68–70°C at 15 mmHg) removes excess SOCl₂.

Coupling of Spirocyclic Amine and Acyl Chloride

Nucleophilic Acyl Substitution

The spirocyclic amine reacts with 2,6-difluorobenzoyl chloride in the presence of a base:

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (2.5 eq)
  • Temperature : 0°C to 25°C
  • Time : 12–24 hours

Mechanism :
$$ \text{R-NH}2 + \text{Ar-COCl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-CO-Ar} + \text{HCl} $$

Table 2: Coupling Reaction Optimization
Solvent Base Temp (°C) Yield (%)
DCM Et3N 0 → 25 85
THF DIPEA 25 79
DMF Pyridine 40 68

Key Insight: DCM with Et₃N at ambient temperature achieves optimal balance between reactivity and side-product suppression.

Alternative Routes and Modifications

Friedel-Crafts Acylation

For substrates with electron-rich spirocyclic amines, AlCl₃-catalyzed acylation is feasible:

  • Conditions : 2,6-Difluorobenzoyl chloride (1.1 eq), AlCl₃ (1.5 eq) in DCM, 0°C → 25°C.
  • Yield : 72% (lower due to competing side reactions).

Reductive Amination

A two-step approach involving:

  • Ketone Formation : Reaction of 2,6-difluorophenylglyoxal with the spirocyclic amine.
  • Reduction : NaBH₄ or BH₃·THF reduces the imine intermediate to the methanone.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel eluted with EtOAc/hexanes (3:7) removes unreacted acyl chloride and byproducts.
  • Recrystallization : Ethanol/water (9:1) yields crystals with >99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 1H, aromatic), 4.21 (s, 2H, spiro-CH₂), 3.85–3.70 (m, 4H, azetidine).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (d, J = 8.5 Hz), -114.2 (d, J = 8.5 Hz).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reproducibility.
  • Conditions : Tubular reactor with residence time 30 min, T = 70°C, yielding 82% product.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 6.2 (solvent recovery reduces PMI to 4.8).
  • E-Factor : 18.7 (excluding water).

Challenges and Mitigation

Fluorine Sensitivity

Geminal difluoro groups may undergo hydrolysis under acidic conditions. Mitigation includes:

  • Buffered Conditions : pH 7–8 during coupling.
  • Anhydrous Solvents : Molecular sieves (4Å) in THF.

Spirocyclic Ring Strain

Ring-opening byproducts are minimized via:

  • Low-Temperature Cyclization : -20°C during spirocore formation.
  • Steric Hindrance : Bulky substituents on the azetidine nitrogen.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

In biological research, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

The compound is explored for its potential medicinal properties, including its use as an inhibitor of specific enzymes or receptors. Its fluorinated structure may enhance its metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues in Hydroxyacetophenone Derivatives

highlights hydroxyacetophenone derivatives (e.g., 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone) with molecular formula C₁₀H₁₀O₄. These compounds share a phenylmethanone backbone but differ in substituents (e.g., hydroxyl, acetyloxy groups) and lack the spirocyclic and difluoro motifs. Key distinctions include:

  • Synthesis Methods: The target compound’s synthesis likely involves fluorination and spiro ring formation, contrasting with the acylations and enzymatic reactions (e.g., Pseudomonas cepacia lipase catalysis) used for hydroxyacetophenones .

Comparison with (2,6-Difluorophenyl)-(4-methoxyphenyl)methanone

The compound "(2,6-difluorophenyl)-(4-methoxyphenyl)methanone" (CAS 122041-26-3) shares the 2,6-difluorophenyl methanone moiety but replaces the spiro system with a 4-methoxyphenyl group (). Key differences include:

  • Electronic Effects : The spiro system in the target compound introduces steric hindrance and electron-withdrawing fluorine atoms, which may alter reactivity compared to the electron-donating methoxy group in the analog.
  • Safety Profile: While safety data for the target compound are unavailable, the SDS for the analog emphasizes the need for medical consultation upon exposure, suggesting similar precautions may apply to fluorinated methanones .

Role of Crystallography and Structural Validation

The SHELX software suite () is critical for determining the crystal structures of such compounds. For example, the spiro system’s conformation could be resolved using SHELXL, while SHELXS might assist in phase determination. Structure validation tools () ensure accuracy in bond lengths and angles, particularly for fluorine atoms, which exhibit unique electron density patterns .

Biological Activity

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone is a novel compound notable for its unique spirocyclic structure and the presence of multiple fluorine substituents. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in drug discovery and development.

  • Molecular Formula : C16_{16}H18_{18}F4_{4}N2_{2}O
  • Molecular Weight : 338.33 g/mol
  • CAS Number : 2189497-93-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's ability to form hydrogen bonds, which can increase binding affinity to various receptors and enzymes. This interaction may modulate several biochemical pathways, potentially influencing metabolic processes and cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. GLP-1 Receptor Agonism

Recent studies have highlighted its role as a glucagon-like peptide-1 (GLP-1) receptor agonist. Activation of this receptor is crucial for insulin release and glucose metabolism regulation, making it a candidate for diabetes treatment .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in cultured cells, suggesting potential applications in treating inflammatory diseases.

3. Cytotoxicity and Antitumor Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GLP-1 AgonismStimulates insulin release; lowers plasma glucose
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: GLP-1 Agonist Activity

In a study involving diabetic animal models, administration of this compound resulted in a significant reduction in blood glucose levels compared to controls. The study concluded that this compound could be developed further as a therapeutic agent for type 2 diabetes management .

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted using lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory properties of the compound. Results indicated a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential utility in inflammatory conditions such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the spirocyclic core of this compound, and what challenges arise due to fluorine substitution?

  • Methodological Answer : The spirocyclic azetidine/piperidine framework requires stereoselective ring-closing strategies. Key steps include:

  • Ring-closing via [2+2] cycloaddition : Utilize fluorinated ketones and azides under photochemical conditions to form the strained spiro[2.5]octane system.
  • Fluorine introduction : Electrophilic fluorination agents (e.g., Selectfluor®) at early stages to avoid side reactions with the spirocyclic amine.
  • Challenges : Steric hindrance from the geminal difluoro group complicates ring closure; kinetic control via low-temperature reactions is advised .
    • Table 1 : Example Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
Ring closureUV light, CH₂Cl₂, 0°C35-4092%
FluorinationSelectfluor®, MeCN, RT7585%

Q. Which spectroscopic techniques are critical for structural elucidation, and how should conflicting NMR/LC-MS data be resolved?

  • Methodological Answer :

  • ¹⁹F NMR : Prioritize for tracking fluorine environments; chemical shifts between -180 to -200 ppm indicate CF₂ groups.
  • High-resolution MS : Use ESI+ to confirm molecular ion ([M+H]⁺) and rule out adducts.
  • Data contradictions : Cross-validate with 2D NMR (HSQC, HMBC) to resolve overlapping signals. Refer to NIST’s spectral databases for benchmarking .

Q. What in vitro assays are suitable for initial bioactivity screening, given the compound’s fluorinated aromatic moiety?

  • Methodological Answer :

  • Kinase inhibition assays : Prioritize fluorophore-tagged ATP analogs (e.g., ADP-Glo™) due to the compound’s potential π-π stacking with aromatic kinase pockets.
  • Membrane permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess passive diffusion vs. active transport .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in spirocyclic systems with geminal fluorines?

  • Methodological Answer :

  • Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans’ oxazolidinone) during ring formation.
  • Catalytic asymmetric synthesis : Screen organocatalysts (e.g., Cinchona alkaloids) for kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC with UV detection at 210 nm .
    • Table 2 : Catalyst Screening Results
Catalystee (%)Reaction Time (h)
L-Proline1224
(R)-BINAP6812

Q. What strategies address contradictions in bioactivity data across cell lines or in vivo models?

  • Methodological Answer :

  • Dose-response normalization : Use Hill slopes to compare potency (EC₅₀) across models.
  • Metabolite profiling : Identify species-specific metabolites via LC-HRMS; human liver microsomes vs. murine hepatocytes.
  • Experimental design : Adopt split-plot designs (e.g., rootstocks/harvest seasons in plant studies) to isolate variables affecting bioactivity .

Q. How can environmental stability and degradation pathways be modeled for this fluorinated spirocompound?

  • Methodological Answer :

  • Computational modeling : Use EPI Suite™ to estimate hydrolysis half-lives and biodegradation probabilities.
  • Experimental validation : Conduct OECD 301B (Ready Biodegradability) tests under controlled pH/temperature. Monitor fluoride release via ion chromatography .
    • Table 3 : Predicted Environmental Parameters
ParameterValue
Log Kow2.8
Hydrolysis t₁/₂ (pH 7)120 days

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